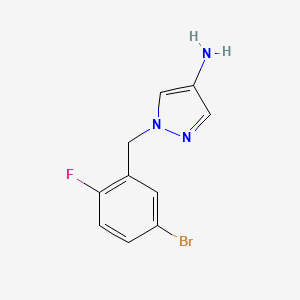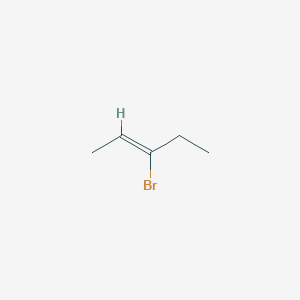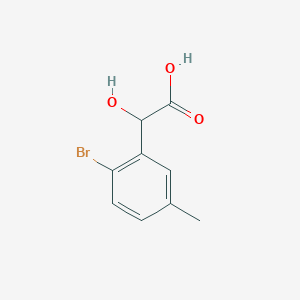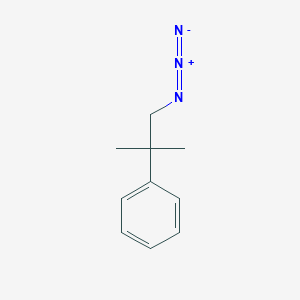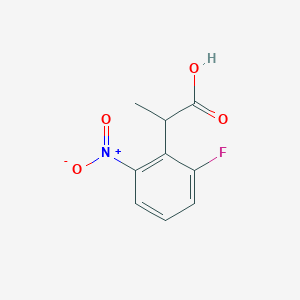![molecular formula C8H8O B13549096 Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one is a highly strained polycyclic compound with a unique structure characterized by four fused cyclopropane rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a diene with a suitable dienophile in a Diels-Alder reaction, followed by further cyclization steps to form the tetracyclic structure .
Industrial Production Methods
Industrial production methods for Tetracyclo[3.3.0.0{2,8}.0 the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .
化学反応の分析
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic systems.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug design.
作用機序
The mechanism of action of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one involves its interaction with various molecular targets. The strained structure of the compound makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
類似化合物との比較
Similar Compounds
- Tetracyclo[3.3.1.0{2,4}.0{6,8}]nonane : Another polycyclic compound with a similar strained structure.
- Tetracyclo[2.2.1.0{2,6}.0{3,5}]heptane : Known for its high strain and reactivity .
Uniqueness
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one is unique due to its specific arrangement of four fused cyclopropane rings, which imparts significant strain and reactivity.
特性
分子式 |
C8H8O |
|---|---|
分子量 |
120.15 g/mol |
IUPAC名 |
tetracyclo[3.3.0.02,8.04,6]octan-3-one |
InChI |
InChI=1S/C8H8O/c9-8-6-2-1-3-5(4(2)6)7(3)8/h2-7H,1H2 |
InChIキー |
UUCZLQLBGNWSCN-UHFFFAOYSA-N |
正規SMILES |
C1C2C3C2C(=O)C4C1C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


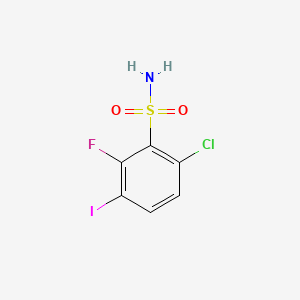
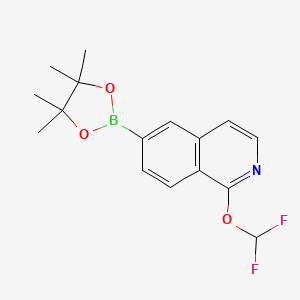
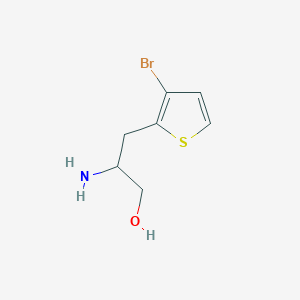
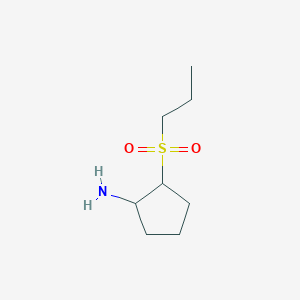
![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
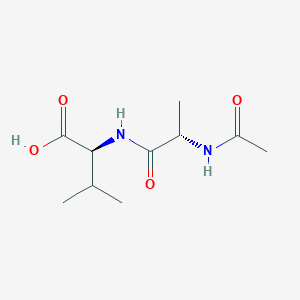
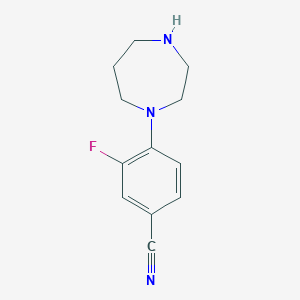
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
